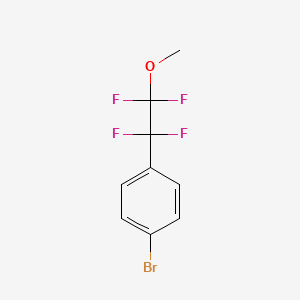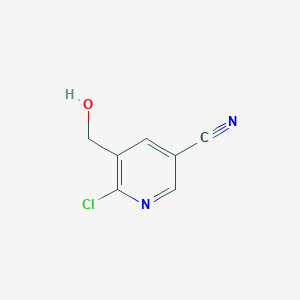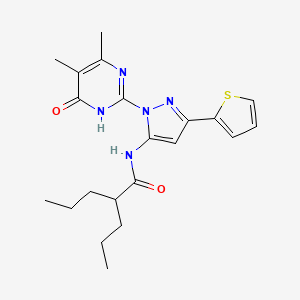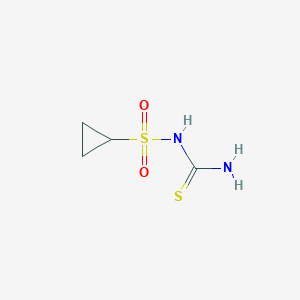
1-Bromo-4-(1,1,2,2-tetrafluoro-2-methoxyethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-(1,1,2,2-tetrafluoro-2-methoxyethyl)benzene is a chemical compound with the CAS Number: 68834-05-9 . It has a molecular weight of 273.02 and its linear formula is BrC6H4OCF2CHF2 . The compound is used for industrial and scientific research purposes .
Molecular Structure Analysis
The InChI code for the compound is 1S/C8H5BrF4O/c9-5-1-3-6(4-2-5)14-8(12,13)7(10)11/h1-4,7H . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound has a refractive index of n20/D 1.4600 (lit.) . It has a boiling point of 195-196 °C (lit.) and a density of 1.628 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique
Relay Propagation of Crowding
The study on relay propagation of crowding focuses on the steric effects induced by different substituents on benzene derivatives, including the impact of methoxy and bromo groups. This research demonstrates how the introduction of bulky groups affects the reactivity and orientation of molecules, which is crucial for understanding molecular interactions in complex chemical systems (Schlosser et al., 2006).
Synthetic Protocols for Molecular Electronics
Aryl bromides, such as 1-bromo-4-(methoxymethyl)benzene, serve as precursors for the synthesis of molecular wires, highlighting their role in the development of molecular electronics. The efficient transformations of these compounds into oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires underscore the significance of brominated compounds in synthesizing components for electronic devices (Stuhr-Hansen et al., 2005).
Fluorine-Containing Polyethers Synthesis
Research on the synthesis of new fluorine-containing polyethers involves the use of brominated benzene derivatives. These studies contribute to the development of materials with low dielectric properties and high thermal stability, which are essential for various applications, including in the electronics industry (Fitch et al., 2003).
Radical Cyclisation to Tetrahydrofuran Derivatives
The controlled-potential reduction of brominated ethers catalyzed by nickel(I) compounds leading to tetrahydrofuran derivatives exemplifies the utility of brominated compounds in synthesizing cyclic structures. This method showcases the versatility of brominated aryl ethers in facilitating cyclization reactions, important for synthesizing a wide range of organic compounds (Esteves et al., 2007).
Light Emission Tailoring
Research on mixed chromophore perfluorocyclobutyl (PFCB) copolymers for tailored light emission involves the synthesis of bromo(trifluorovinyloxy)benzene derivatives. These studies contribute to the development of materials with specific light emission properties, which are crucial for applications in optoelectronics and photodynamic therapy (Neilson et al., 2007).
Safety and Hazards
The compound is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
1-bromo-4-(1,1,2,2-tetrafluoro-2-methoxyethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF4O/c1-15-9(13,14)8(11,12)6-2-4-7(10)5-3-6/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDGZLRMVHHJVFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(C1=CC=C(C=C1)Br)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-([2,3'-bifuran]-5-ylmethyl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2993001.png)

![5-acetyl-1-[(4-chlorobenzyl)oxy]-2,4(1H,3H)-pyrimidinedione](/img/structure/B2993004.png)

![(2S)-N-({2-[(morpholin-4-yl)methyl]phenyl}methyl)-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide](/img/structure/B2993008.png)

![N-(4-bromophenyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide](/img/structure/B2993015.png)
![methyl 3-({(2Z)-3-[(4-methoxyphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2993016.png)
![2-[4-(2-Aminoethyl)phenoxy]ethan-1-ol hydrochloride](/img/structure/B2993017.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-({[(4-nitrobenzyl)oxy]amino}methylene)-4-piperidinecarboxamide](/img/structure/B2993019.png)
![N-(4-acetylphenyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2993020.png)
![2-ethoxy-5-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2993021.png)

![4-isobutyl-N-isopropyl-2-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2993023.png)
